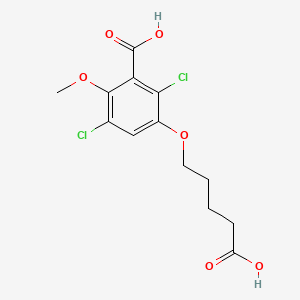
Dicamba-5-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicamba-5-hydroxypentanoic acid is a derivative of dicamba, a widely used herbicide. This compound is synthesized from commercially available 5-hydroxy-dicamba and is known for its role as an immunizing and heterologous hapten . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicamba-5-hydroxypentanoic acid is synthesized from 5-hydroxy-dicamba through a chemoselective activation process using one equivalent of N,N-disuccinimidyl carbonate (DSC) . The reaction conditions typically involve room temperature and the use of organic solvents to facilitate the activation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the activation of 5-hydroxy-dicamba and subsequent purification to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dicamba-5-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dicamba-5-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a hapten in the development of immunoassays for detecting dicamba in environmental samples.
Biology: Employed in studies related to plant physiology and herbicide resistance mechanisms.
Medicine: Investigated for its potential use in developing diagnostic tools and therapeutic agents.
Mécanisme D'action
Dicamba-5-hydroxypentanoic acid exerts its effects by acting as a hapten, which means it can bind to proteins and elicit an immune response. The molecular targets include specific antibodies that recognize the hapten-protein complex. This interaction is crucial for the development of immunoassays used in detecting dicamba residues in environmental samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-dicamba: The precursor to Dicamba-5-hydroxypentanoic acid, used in similar applications.
3,6-Dichlorosalicylic acid (DCSA): A metabolite of dicamba with higher environmental persistence.
3,6-Dichlorogentisic acid (DCGA): Another metabolite of dicamba, known for its stability.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective hapten. This property makes it valuable in the development of sensitive immunoassays for detecting dicamba and its metabolites in various environmental and biological samples .
Propriétés
Formule moléculaire |
C13H14Cl2O6 |
|---|---|
Poids moléculaire |
337.15 g/mol |
Nom IUPAC |
3-(4-carboxybutoxy)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C13H14Cl2O6/c1-20-12-7(14)6-8(11(15)10(12)13(18)19)21-5-3-2-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
APASXIWPYSXQJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1C(=O)O)Cl)OCCCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















